
1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea, also known as DTMU, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool.
科学的研究の応用
Synthesis and Structural Analysis
Facile Entry into Polycyclic Meridianin Analogues
Research on compounds similar to "1-(4-(Dimethylamino)phenethyl)-3-((tetrahydrofuran-2-yl)methyl)urea" demonstrates their role in the synthesis of meridianin analogues, offering a straightforward approach to developing compounds with potential biological activities (Časar et al., 2005).
Lithiation and Substitution Reactions
Studies have explored the lithiation of similar ureas, leading to the discovery of new methods for generating substituted derivatives, which are crucial for further chemical synthesis (Smith et al., 2012).
Preparation and Characterization of Cyclic Urea Adducts
Research into the preparation of cyclic urea adducts with metal halides highlights the structural diversity and potential for developing new materials or catalysts (Aitken et al., 1985).
Potential Biological and Pharmaceutical Applications
Urease Active Site Mimicry
Investigations into dinuclear nickel(II) complexes, including urea adducts, aim to mimic the urease active site, providing insights into enzyme inhibition and potential therapeutic applications (Amase et al., 2005).
Antimicrobial Activity
Some studies focus on the synthesis and evaluation of N-substituted ureas for antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Reddy et al., 2003).
Chemical Interactions and Reactions
Complexation-Induced Unfolding of Heterocyclic Ureas
Research into the conformational dynamics and complexation behavior of heterocyclic ureas provides valuable information on their chemical properties and potential as building blocks for more complex structures (Corbin et al., 2001).
Synthesis of Pyrimidine-4(3H)-ones
Studies on the utility of enaminones containing trifluoromethyl groups in synthesizing pyrimidine derivatives highlight the versatility of similar urea compounds in organic synthesis (Sokolenko et al., 2017).
特性
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-19(2)14-7-5-13(6-8-14)9-10-17-16(20)18-12-15-4-3-11-21-15/h5-8,15H,3-4,9-12H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYSLRDGYYYBSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3,4-dimethylbenzamide](/img/structure/B2627530.png)

![1-{2-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperazine](/img/structure/B2627534.png)
![Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2627537.png)

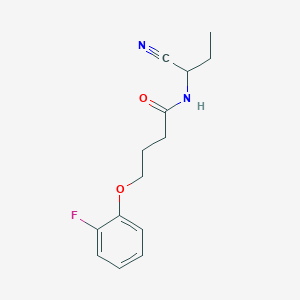
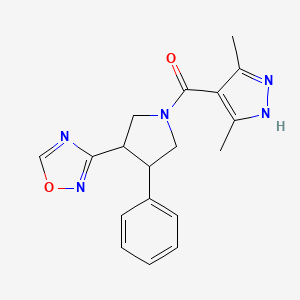
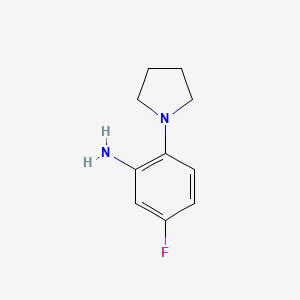

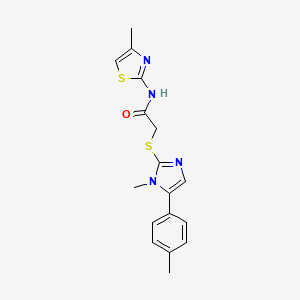
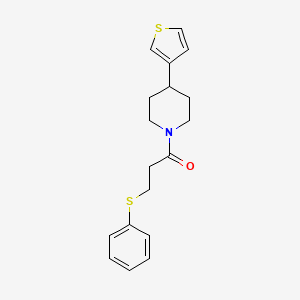
![[4-(3-Chlorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2627548.png)

![7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2627552.png)